1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound . The “tert-butyl” and “prop-2-yn-1-yl” groups are attached to the nitrogen atom of the pyrazolo[3,4-d]pyrimidin-4-amine core .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from commercially available materials . The exact process would depend on the specific reactions involved and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyrazolo[3,4-d]pyrimidin-4-amine core suggests that the compound may have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . The presence of the reactive prop-2-yn-1-yl group suggests that it could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure . These properties could be predicted using computational chemistry methods or determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-tert-butyl-N-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-5-6-13-10-9-7-16-17(12(2,3)4)11(9)15-8-14-10/h1,7-8H,6H2,2-4H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRIAJKJXOEXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C=N1)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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